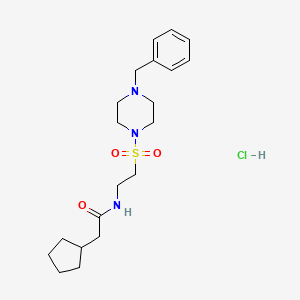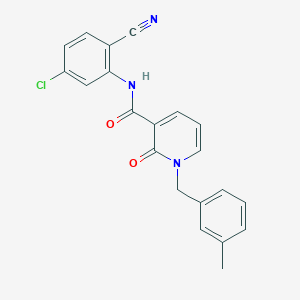![molecular formula C12H8Cl2N2O3S B2388707 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 862807-49-6](/img/structure/B2388707.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazoles are heterocyclic organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles . Carboxamides, on the other hand, are organic compounds that contain a carbonyl (C=O) group attached to an amine (NH2) group.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used in the synthesis of certain benzothiazole derivatives .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton, which is between 7.27 and 8.77 ppm, indicates the aromaticity of the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzothiazoles, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and a specific gravity of 1.2 .Scientific Research Applications
Sulfonamide Research Applications
Sulfonamides exhibit a wide range of biological activities, including applications as antiglaucoma agents, antitumor agents, and diagnostic tools. Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been explored for their potential in treating glaucoma by targeting CA II and as antitumor agents by targeting tumor-associated isoforms CA IX/XII. This illustrates the compound's relevance in developing novel drugs with specific mechanisms of action against diseases like cancer and glaucoma (Carta, Scozzafava, & Supuran, 2012).
Thiazole Derivatives in Drug Development
Thiazole and its derivatives are significant in medicinal chemistry, showing diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The interest in thiazolidine motifs, a key structure in many bioactive compounds, highlights the role of sulfur-containing heterocycles in enhancing pharmacological properties and facilitating the synthesis of valuable organic combinations. Research in this area focuses on developing new synthetic approaches to improve selectivity, product yield, and pharmacokinetic activity, indicating a broad spectrum of potential applications in drug development (Sahiba et al., 2020).
Antioxidant and Anti-inflammatory Applications
Studies on benzofused thiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. These compounds show promise in vitro for anti-inflammatory activity and exhibit significant antioxidant activity against various reactive species. Such research highlights the importance of exploring novel chemical scaffolds for developing therapeutic agents with improved efficacy and reduced side effects in treating inflammation and oxidative stress-related disorders (Raut et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic activities . These activities suggest that the compound may have various molecular and cellular effects.
Safety and Hazards
The safety and hazards of a compound also depend on its specific structure. For example, 4,7-Dichlorobenzo[d]thiazol-2-amine, a related compound, has been labeled with the GHS07 pictogram and the signal word "Warning" . Its hazard statements include H302, H315, H319, and H335, and its precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3S/c13-6-1-2-7(14)10-9(6)15-12(20-10)16-11(17)8-5-18-3-4-19-8/h1-2,5H,3-4H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLXBBGTRBEFQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)


![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)


![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)
